6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Description
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Properties
IUPAC Name |
6-ethoxy-3-fluoro-2,4-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30B2FNO5/c1-10-26-15-11-14(22-27-18(2,3)19(4,5)28-22)17(24)16(13(15)12-25)23-29-20(6,7)21(8,9)30-23/h11H,10H2,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXIHDERGYDPGOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2F)B3OC(C(O3)(C)C)(C)C)C#N)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30B2FNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile is a synthetic compound notable for its unique chemical structure and potential biological applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure
The compound features a complex arrangement of functional groups that contribute to its biological properties:
- Ethoxy Group : Enhances lipophilicity.
- Fluoro Substitution : Modifies electronic properties and enhances binding affinity to biological targets.
- Dioxaborolane Moieties : Known for their role in drug delivery and targeting due to their ability to form stable complexes with biomolecules.
Research indicates that compounds similar to this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : Potential modulation of neurotransmitter release and signaling pathways associated with cognitive functions and mood regulation.
- Cell Proliferation Inhibition : Evidence suggests that related compounds exhibit selective cytotoxicity towards cancer cells while sparing normal cells, indicating a targeted mechanism of action against tumorigenic growth .
Biological Activity
The biological activity of the compound has been assessed in several studies:
Anticancer Activity
A study focused on the growth inhibition properties of similar compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism involved the induction of apoptosis and inhibition of cell cycle progression. Notably, compounds showed no effect on non-tumorigenic cells at concentrations up to 10 µM .
Neuropharmacological Effects
Compounds with similar structures have been investigated for their effects on neurotransmitter systems. For instance, modulation of histamine receptors has been linked to potential treatments for cognitive disorders such as ADHD and Alzheimer's disease .
Case Studies
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-ethoxy-3-fluoro-2,4-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile, and what key reaction conditions are required?
- Methodology :
- Step 1 : Start with a halogenated precursor (e.g., 6-ethoxy-3-fluoro-2,4-dibromobenzonitrile).
- Step 2 : Perform sequential Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) under palladium catalysis (e.g., Pd(dppf)Cl₂ or Pd(OAc)₂) .
- Key Conditions :
- Solvent : 1,4-Dioxane or THF.
- Base : Potassium acetate (KOAc) or Cs₂CO₃.
- Temperature : 80–100°C under inert atmosphere (N₂/Ar).
- Workup : Purify via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the bis-boronate ester.
- Note : Ensure stoichiometric excess of B₂Pin₂ (2.2–2.5 equiv per boronation site) to drive the reaction to completion .
Q. How can the structure and purity of this compound be validated in a research setting?
- Analytical Techniques :
- NMR Spectroscopy :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., ethoxy group at C6, fluorine at C3) and absence of residual halides.
- ¹¹B NMR : Verify boronate ester formation (peaks ~30–35 ppm) .
- X-ray Crystallography : Use SHELX software for structure refinement if single crystals are obtained (e.g., via slow evaporation in DCM/hexane) .
- HPLC-MS : Assess purity (>95%) and detect trace byproducts (e.g., mono-boronated intermediates) .
Q. What role does this compound play in Suzuki-Miyaura cross-coupling reactions, and what are typical coupling partners?
- Mechanistic Role : Acts as a bis-electrophilic coupling partner, enabling sequential or simultaneous C–C bond formation at the 2- and 4-positions .
- Common Partners :
- Aryl Halides : For synthesizing biaryl architectures (e.g., pharmaceutical intermediates).
- Vinyl Triflates : To construct conjugated systems for materials science applications.
- Conditions :
- Catalyst : Pd(PPh₃)₄ or PdCl₂(dtbpf).
- Base : K₂CO₃ or NaOtBu in THF/H₂O (3:1) at 60–80°C .
Advanced Research Questions
Q. How can competing reactivity at the two boronate sites be controlled during sequential cross-coupling?
- Strategies :
- Protection/Deprotection : Temporarily mask one boronate group using silane or diol protection .
- Ligand Engineering : Use bulky ligands (e.g., SPhos) to sterically hinder one site during the first coupling step .
- Kinetic Control : Optimize temperature and catalyst loading to favor reactivity at the more electron-deficient boronate (C2 vs. C4) .
Q. What challenges arise in crystallographic analysis of this compound, and how can they be addressed?
- Challenges :
- Flexible Substituents : Ethoxy and tetramethyl dioxaborolan groups introduce conformational disorder.
- Weak Diffraction : Boron atoms scatter X-rays poorly, reducing data quality.
- Solutions :
- Cryocrystallography : Collect data at 100 K to minimize thermal motion.
- Synchrotron Radiation : Use high-flux X-ray sources for small or weakly diffracting crystals.
- SHELX Refinement : Apply restraints for boronate ester geometry and anisotropic displacement parameters .
Q. How do steric and electronic effects of the ethoxy and fluorine substituents influence coupling efficiency?
- Electronic Effects :
- Fluorine : Withdraws electron density, activating the adjacent boronate (C4) for oxidative addition to Pd⁰.
- Ethoxy Group : Donates electrons via resonance, slightly deactivating the C2 boronate.
- Steric Effects :
- Ethoxy : Bulky substituent may hinder catalyst access to C2, favoring C4 reactivity.
- Experimental Design :
- Compare coupling rates using substituted aryl halides (e.g., electron-rich vs. electron-poor partners).
- Perform DFT calculations to map electronic potential at boronate sites .
Q. What strategies mitigate hydrolysis of the boronate esters during storage or reaction?
- Storage :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
